molecular formula C8H13NO3 B1427197 1-(2-Methylpropanoyl)azetidine-3-carboxylic acid CAS No. 1229627-19-3

1-(2-Methylpropanoyl)azetidine-3-carboxylic acid

Cat. No.: B1427197
CAS No.: 1229627-19-3
M. Wt: 171.19 g/mol
InChI Key: HLGCTGZBJCWEFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidines, including MAPAC, is an important area of research due to their ubiquity in natural products and importance in medicinal chemistry . The synthesis of MAPAC could potentially involve the use of (N-Boc-azetidin-3-ylidene)acetate, obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction .


Molecular Structure Analysis

The molecular structure of MAPAC involves an azetidine ring, which is a four-membered cyclic amine. This structure is similar to that of proline, a common amino acid . The presence of the carboxylic acid group makes MAPAC an amino acid derivative.


Physical and Chemical Properties Analysis

MAPAC has a molecular weight of 171.19 g/mol. Other physical and chemical properties specific to MAPAC are not specified in the retrieved documents.

Scientific Research Applications

  • Azetidine-2-carboxylic acid in the food chain : This study identifies the presence of Azetidine-2-carboxylic acid (Aze) in sugar beets and table beets. Aze is known to be misincorporated into proteins in place of proline, affecting several species including humans. It can lead to toxic effects and congenital malformations, although its role in human disease remains unexplored. The widespread agriculture of sugar beets, which accounts for a significant portion of the world's sucrose supply and is also used as livestock feed, necessitates further investigation into Aze-containing links in the food chain (Rubenstein et al., 2009).

  • Effect on ion uptake in plants : Research indicates that Azetidine 2-carboxylic acid (AZ) inhibits the release of ions to the xylem of excised roots of barley and intact plants. The study suggests that AZ acts on the process of release from symplast to the xylem, rather than on influx at the plasmalemma or to vacuoles. This provides insights into the relationship between protein synthesis and ion transport in plants (Pitman et al., 1977).

  • Synthesis and biological activity : Azetidine-2-carboxylic acid has been synthesized and its biological activity checked in both Arabidopsis thaliana and Escherichia coli. It is regularly used in the study of proline metabolism and protein conformation (Verbruggen et al., 1992).

  • Amino acid-azetidine chimeras : This study involved the synthesis of Azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains. These orthogonally protected amino acid-Aze chimeras are designed to study the influence of conformation on peptide activity, highlighting their potential in biochemical research (Sajjadi & Lubell, 2008).

  • Azetidine-2-carboxylic acid in garden beets : Similar to the first study, this research reports the presence of L-Aze in garden or table beets (Beta vulgaris). L-Aze is misincorporated into protein in place of proline, impacting various biological structures and functions. Its toxic and teratogenic nature and potential role in human disease are of significant research interest (Rubenstein et al., 2006).

Future Directions

Azetidines, including MAPAC, have been identified as valuable compounds in pharmaceutical and agrochemical research . Future research may focus on the synthesis and functionalization of azetidines, as well as their use in drug discovery, polymerization, and as chiral templates .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(2-Methylpropanoyl)azetidine-3-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the key interactions involves its incorporation into proteins in place of proline, a process facilitated by its structural similarity to proline. This misincorporation can lead to protein misfolding and altered protein function. Additionally, this compound has been shown to interact with enzymes involved in amino acid metabolism, such as proline dehydrogenase, affecting the catalytic activity and stability of these enzymes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In mammalian cells, this compound can induce endoplasmic reticulum (ER) stress by promoting the accumulation of misfolded proteins. This stress response activates the unfolded protein response (UPR), leading to changes in gene expression and cellular metabolism. Additionally, this compound has been observed to trigger pro-inflammatory and pro-apoptotic pathways in microglial cells, resulting in increased expression of inflammatory cytokines and apoptosis markers .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. Its structural mimicry of proline allows it to be incorporated into proteins, disrupting normal protein folding and function. This misincorporation can inhibit or activate various enzymes, depending on the context. For example, it can inhibit proline dehydrogenase by competing with proline for binding sites, leading to reduced enzyme activity. Additionally, the compound can induce changes in gene expression by activating stress response pathways, such as the UPR, which modulates the expression of genes involved in protein folding, degradation, and apoptosis .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in various laboratory settings. This compound is relatively stable under physiological conditions but can undergo degradation under extreme pH or temperature conditions. Long-term exposure to this compound in cell culture models has shown sustained activation of stress response pathways and persistent changes in cellular function, including altered metabolism and increased apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound can induce mild stress responses and minor changes in cellular function. At higher doses, it can cause significant toxicity, including severe ER stress, widespread apoptosis, and organ damage. Studies in mice have shown that high doses of this compound can lead to neurological deficits and impaired motor function, highlighting the importance of dosage in determining the compound’s effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to amino acid metabolism. It can be metabolized by enzymes such as proline dehydrogenase and pyrroline-5-carboxylate reductase, leading to the formation of various metabolites. These metabolic processes can affect the levels of other metabolites and influence metabolic flux within the cell. Additionally, the compound’s interaction with metabolic enzymes can alter their activity and stability, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells via amino acid transporters, such as the proline transporter, and distributed to various cellular compartments. Its localization within the cell can influence its activity and interactions with other biomolecules. For example, its accumulation in the ER can exacerbate ER stress and promote the activation of stress response pathways .

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum, where it can exert its effects on protein folding and stress response pathways. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. Its presence in the ER can lead to the activation of the UPR and other stress response pathways, ultimately affecting cellular function and viability .

Properties

IUPAC Name

1-(2-methylpropanoyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-5(2)7(10)9-3-6(4-9)8(11)12/h5-6H,3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGCTGZBJCWEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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